molecular formula C9H8OS B147511 Thiochroman-4-one CAS No. 3528-17-4

Thiochroman-4-one

Cat. No. B147511
CAS RN: 3528-17-4
M. Wt: 164.23 g/mol
InChI Key: CVQSWZMJOGOPAV-UHFFFAOYSA-N
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Description

Synthesis of Thiochroman-4-one Derivatives

Thiochroman-4-one and its derivatives are synthesized through various methods, each contributing to the structural diversity and potential biological activity of these compounds. The synthesis of 2,3,4-trisubstituted thiochromanes has been achieved using a cupreine-catalyzed tandem Michael addition-Henry reaction, which provides good diastereoselectivities and enantioselectivities . Another approach involves the synthesis of thiochroman-4-one derivatives, such as pyrazoles and isoxazoles, which have shown inhibitory activity against certain bacteria . Additionally, cationic cycloadditions have been utilized to synthesize polysubstituted thiochromans with high yields and diastereoselectivity . The [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions has also been reported for the synthesis of 4-amino thiochromans . Moreover, an unprecedented intramolecular electrophilic aromatic substitution has been employed to synthesize 3-amino-thiochromanes from 4-benzyl 2-thiazolines .

Molecular Structure and Chemical Reactions

The molecular structure of thiochroman-4-one derivatives has been characterized by various spectroscopic techniques, including NMR and X-ray diffraction studies. These studies have helped in understanding the stereochemistry of the synthesized compounds . The physical and spectral characteristics of thiochroman-4-ones have been distinguished from related compounds using mass, NMR, and UV spectra . The structural activity relationship (SAR) of these compounds has been established, and quantum chemical calculations using the DFT approach have been performed to rationalize the stereochemical outcomes .

Biological Activity and Potential Applications

Thiochroman-4-one derivatives have been evaluated for their antimicrobial activity, with some compounds displaying moderate to excellent activity against pathogenic organisms . The antifungal activity of 2-(indole-3-yl)-thiochroman-4-ones synthesized via ionic liquid catalysis has been reported to be better than fluconazole . Furthermore, certain thiochroman-4-one derivatives have exhibited higher anticancer activity when tested against human tumor cell lines .

Physical and Chemical Properties

The physical and chemical properties of thiochroman-4-ones are crucial for their potential as pharmaceutical agents. Pharmacokinetic studies reveal that these derivatives exhibit an acceptable predictive ADMET profile and good drug-likeness, which is essential for their development as drugs . The effect of substituents on the formation of thiochroman-4-ones and their differentiation from thiocoumarins has been discussed in terms of their mass, NMR, and UV spectral properties .

Case Studies and Practical Applications

Case studies involving the synthesis and application of thiochroman-4-one derivatives highlight their potential as pharmaceutical agents. The most effective growth inhibitor of B. subtilis among the synthesized compounds was a pyrazole derivative of thiochroman-4-one . The novel antifungal activities of 2-(indole-3-yl)-thiochroman-4-ones suggest their efficiency as antifungal agents . The anticancer activities of new chroman-4-one/thiochroman-4-one derivatives have been evaluated, with thiochromanone skeleton-containing compounds showing higher activity .

Scientific Research Applications

Synthesis and Reactions

Thiochroman-4-ones are significant as precursors in the synthesis of various heterocyclic rings. Their reactions can lead to the formation of diverse heterocycles like pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This versatility makes thiochroman-4-ones crucial in synthetic chemistry (Bondock & Metwally, 2008).

Biological Activity

Some derivatives of thiochroman-4-one, specifically pyrazoles and isoxazoles, exhibit notable in vitro inhibitory activity against bacteria like Bacillus subtilis and Pseudomonas fluorescens. This highlights their potential in developing new antimicrobial agents (Ramalingam et al., 1977).

Novel Synthesis Techniques

Recent advancements in synthesis techniques allow for the efficient production of thiochromans, including 4-amino thiochromans, through a formal [3+3] annulation reaction of aminocyclopropanes with thiophenols. This method is characterized by its mild conditions and good functional group tolerance, offering new pathways for synthesizing complex drug molecules (Wang, Jeon, & Waser, 2020).

Antimicrobial and Pharmacokinetic Studies

A series of spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one and other moieties have shown moderate to excellent antibacterial and antifungal activities. These compounds also exhibit an acceptable predictive ADMET profile, indicating their potential as drug candidates (Chouchène et al., 2022).

Antimalarial Activity

Carbohydrate-derived thiochromans with certain structural features, such as short chain alkyl substituents, have shown significant antimalarial activity. This underscores the importance of thiochroman-4-one derivatives in the search for new antimalarial drugs (Madumo, Moshapo, & Kinfe, 2018).

Anticancer Potential

Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects, including inhibition of cellular proliferation and induction of apoptosis in certain cancer cell lines. These findings suggest the potential of thiochroman-4-one derivatives as anticancer agents (Lee, 2013).

Safety And Hazards

When handling Thiochroman-4-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas910.


properties

IUPAC Name

2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQSWZMJOGOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10188762
Record name Thiochroman-4-one
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thiochroman-4-one

CAS RN

3528-17-4
Record name Thiochromanone
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Record name Thiochroman-4-one
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Synthesis routes and methods

Procedure details

Polyphosphoric acid (110 g) was admixed with 3-phenylsulfanylpropionic acid (13.54 g, 74 mmol) and the reaction mixture was stirred at 60° C. for 96 h. After cooling to RT, the reaction mixture was admixed with water (250 ml) and extracted with diethyl ether (3×100 ml). The combined organic phases were washed with 5% eq. NaHCO3 solution (50 ml), washed with water (50 ml) and dried over sodium sulfate, and the solvent was removed under reduced pressure. After column chromatography purification of the residue (silica gel, 8:1 cyclohexane/MTBE), the desired product was obtained as a greenish oil (8.0 g, 66% of theory).
[Compound]
Name
Polyphosphoric acid
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
668
Citations
KM Dawood - Tetrahedron, 2005 - Elsevier
… bis-spiropyrazoline-5,3′-thiochroman-4-one derivative 9a and excluded the other regioisomeric … bis-spiropyrazoline-5,3′-thiochroman-4-one derivative 9b as shown in Scheme 1. All …
Number of citations: 43 www.sciencedirect.com
N Chouchène, A Toumi, S Boudriga, H Edziri, M Sobeh… - Molecules, 2022 - mdpi.com
A novel series of 14 spiropyrrolidines bearing thiochroman-4-one/chroman-4-one, and oxindole/acenaphthylene-1,2-dione moieties were synthesized and characterized by …
Number of citations: 16 www.mdpi.com
S Demirayak, L Yurttas, N Gundogdu-Karaburun… - Saudi Pharmaceutical …, 2017 - Elsevier
The synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives (1–34) and evaluation of their anticancer activities were aimed in this work. Final …
Number of citations: 21 www.sciencedirect.com
E Vargas, F Echeverri, ID Vélez, SM Robledo… - Molecules, 2017 - mdpi.com
… 6-Fluoro-2-(4-(trifluoromethyl)-phenyl)thiochroman-4-one (1j). The … 2-(4-Chlorophenyl)-thiochroman-4-one (1k). The title … 2-(4-Fluorophenyl)-thiochroman-4-one (1l) The title compound …
Number of citations: 26 www.mdpi.com
Y Zhong, X Han, S Li, H Qi, Y Song… - Chemical and …, 2017 - jstage.jst.go.jp
… Thiochroman-4-one, which is heterocyclic compound … , we designed and synthesized thiochroman-4-one derivatives as … , the location of side chain of thiochroman-4-one (C6-side …
Number of citations: 14 www.jstage.jst.go.jp
SE Ealick, D Van Der Helm, JR Baker… - … Section B: Structural …, 1979 - scripts.iucr.org
… Thiochroman-4-one 1, l-dioxide is a keto sulfone which serves as precursor for a number of poly- cyclic pyrazoles, igoxazoles and imines which show a variety of bactericidal and drug …
Number of citations: 7 scripts.iucr.org
EJ Bang, SG Noh, S Ha, HJ Jung, DH Kim, AK Lee… - Molecules, 2018 - mdpi.com
… -substituted benzylidene)thiochroman-4-one analogs were … benzylidene)thiochroman-4-one analogue compounds (… were treated with thiochroman-4-one under acidic conditions (…
Number of citations: 28 www.mdpi.com
WJ Xiao, H Alper - The Journal of Organic Chemistry, 1999 - ACS Publications
… in the regioselective carbonylative heteroannulation of 1,2-dienes with o-iodothiophenols and carbon monoxide catalyzed by palladium acetate and dppf to form thiochroman-4-one …
Number of citations: 114 pubs.acs.org
L Yu, L Xiao, P Li, J Chi, J Li, S Tan - Journal of Chemistry, 2022 - hindawi.com
… In conclusion, a total of 15 novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3… is study demonstrated that this series of thiochroman-4-one derivatives incorporating …
Number of citations: 3 www.hindawi.com
E Vargas, F Echeverri, YA Upegui, SM Robledo… - Molecules, 2017 - mdpi.com
… Thus, after considering the many interesting biological activities displayed by compounds bearing the hydrazone moiety and the ability of some thiochroman-4-one thiosemicarbazone …
Number of citations: 29 www.mdpi.com

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